2-(2-oxo-1,3-oxazolidin-3-yl)-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}acetamide
Description
Properties
IUPAC Name |
2-(2-oxo-1,3-oxazolidin-3-yl)-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c17-8(6-16-4-5-20-12(16)19)15-11-14-7-2-1-3-13-10(18)9(7)21-11/h1-6H2,(H,13,18)(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHDOFQZWNVICE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)CN3CCOC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-1,3-oxazolidin-3-yl)-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}acetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of reagents such as N,N’-carbonyldiimidazole (CDI) and triethylamine in solvents like tetrahydrofuran (THF) and dichloromethane (DCM) .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(2-oxo-1,3-oxazolidin-3-yl)-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the oxazolidinone ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Antibacterial Activity
Research has indicated that derivatives of oxazolidinones exhibit significant antibacterial properties. The oxazolidinone structure is known for its efficacy against Gram-positive bacteria. Studies have shown that compounds similar to 2-(2-oxo-1,3-oxazolidin-3-yl)-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}acetamide demonstrate activity against resistant strains such as Staphylococcus aureus and Enterococcus faecium .
Anticancer Potential
The thiazolo[5,4-c]azepine component has been linked to anticancer activity. Some studies suggest that compounds containing this moiety can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, derivatives have shown promise in targeting pathways involved in cell proliferation and survival .
Case Study 1: Antibacterial Testing
A series of synthesized derivatives based on the oxazolidinone framework were tested for their antibacterial efficacy using standard disk diffusion methods. The results indicated that certain modifications to the thiazoloazepine structure enhanced antibacterial potency significantly compared to the parent compound .
Case Study 2: Anticancer Activity Assessment
In vitro studies conducted on various cancer cell lines demonstrated that compounds similar to this compound exhibited cytotoxic effects. The mechanism was attributed to the disruption of microtubule dynamics and induction of cell cycle arrest .
Mechanism of Action
The mechanism of action of 2-(2-oxo-1,3-oxazolidin-3-yl)-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds with active site residues, while the thiazoloazepine moiety may interact with hydrophobic pockets, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
The compound’s structural uniqueness lies in its fused thiazoloazepin ring system, which distinguishes it from simpler thiazolidinones or oxazolidinones. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Structural Insights
- Core Heterocycles: The thiazoloazepin ring in the target compound provides a seven-membered ring system, enhancing conformational flexibility compared to the rigid benzothiazole (4d) or quinazolinone () scaffolds. This flexibility may improve binding to dynamic enzyme pockets or membrane targets. The oxazolidinone moiety is conserved across analogs (e.g., ), suggesting its role in hydrogen bonding or ribosomal targeting.
Linker Modifications :
Pharmacokinetic Considerations
- The oxazolidinone moiety in the target compound may confer oral bioavailability, as seen in linezolid-like derivatives ().
Biological Activity
The compound 2-(2-oxo-1,3-oxazolidin-3-yl)-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}acetamide is a complex organic molecule that has garnered interest for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into two main components: the oxazolidinone ring and the thiazoloazepine moiety. The oxazolidinone structure is known for its role in various biological activities, particularly in antibiotic properties. The thiazoloazepine component adds to its complexity and potential therapeutic applications.
Molecular Formula
- Molecular Formula : C₁₅H₁₈N₄O₃S
- Molecular Weight : 318.39 g/mol
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of oxazolidinones possess potent antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The compound's ability to inhibit bacterial DNA gyrase and topoisomerase IV has been documented, suggesting a mechanism of action that disrupts bacterial DNA replication .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | IC50 (μg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.012 |
| Compound B | E. coli | 0.008 |
| Compound C | Klebsiella pneumoniae | 0.015 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it inhibits cell proliferation in various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. The mechanism appears to involve the inhibition of the phosphatidylinositol-3-kinase (PI3K) pathway, which is crucial for cancer cell survival and proliferation .
Case Study: Anticancer Efficacy
A study conducted on a series of thiazoloazepine derivatives showed that those with higher lipophilicity exhibited increased cytotoxicity against MCF-7 cells. The compound's structural characteristics enable it to effectively penetrate cellular membranes and exert its effects on intracellular targets.
Neuroprotective Effects
Emerging research suggests that compounds similar to the one may exhibit neuroprotective effects. For example, studies have indicated that related oxazolidinones can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
